molecular formula C7H10F2O2 B2611086 [4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol CAS No. 2503206-15-1

[4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol

Cat. No.: B2611086
CAS No.: 2503206-15-1
M. Wt: 164.152
InChI Key: KWDBLXXCLUTJSH-UHFFFAOYSA-N
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Description

[4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a difluoromethyl group and an oxabicyclohexane ring, which contribute to its distinct chemical properties.

Scientific Research Applications

[4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol has several scientific research applications, including:

    Chemistry: Used in the synthesis of complex molecules and as a building block for various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Chemical Reactions Analysis

Types of Reactions

[4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include ClCF_2H for the formation of X–CF_2H bonds and various metal-based catalysts for difluoromethylation . Reaction conditions may vary depending on the specific reaction being performed, but they generally involve controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of new functionalized derivatives.

Mechanism of Action

The mechanism of action of [4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group and oxabicyclohexane ring contribute to its unique binding properties and reactivity. These interactions can influence various biological processes and pathways, making the compound a valuable tool for scientific research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(Difluoromethyl)-2-oxabicyclo[211]hexan-1-yl]methanol is unique due to its specific structural features, including the difluoromethyl group and oxabicyclohexane ring

Properties

IUPAC Name

[4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c8-5(9)6-1-7(2-6,3-10)11-4-6/h5,10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDBLXXCLUTJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)CO)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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